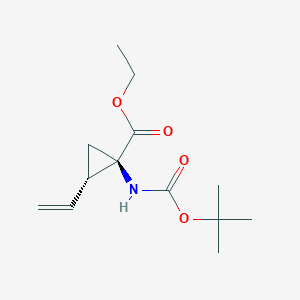

(1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate

Description

(1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate (CAS: 259217-95-3 or 213316-49-5) is a bicyclic compound featuring a cyclopropane ring with stereospecific substitutions: a tert-butoxycarbonyl (Boc)-protected amino group at the 1R position and a vinyl group at the 2S position. This compound is widely utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and antiviral agents.

Properties

IUPAC Name |

ethyl (1R,2S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-6-9-8-13(9,10(15)17-7-2)14-11(16)18-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,14,16)/t9-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWAMLYKLZSGPE-NOZJJQNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C=C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(C[C@H]1C=C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943891 | |

| Record name | Ethyl 1-{[tert-butoxy(hydroxy)methylidene]amino}-2-ethenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259217-95-3, 213316-49-5 | |

| Record name | Ethyl (1R,2S)-1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethenylcyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259217-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-{[tert-butoxy(hydroxy)methylidene]amino}-2-ethenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethenyl-, ethyl ester, (1R,2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Iron-Mediated Vinylcyclopropane Synthesis

Iron complexes, particularly tricarbonyl(1-methoxycarbonylpentadienyl)iron(1+) cation, enable stereoselective cyclopropanation. In this method:

-

A stabilized carbon nucleophile attacks the C2 position of the iron complex, forming a pentenediyl intermediate.

-

Oxidation of the intermediate induces reductive elimination, yielding vinylcyclopropanecarboxylates with retention of configuration at C2 and inversion at C3 in sterically hindered systems.

Key Data :

| Reaction Step | Conditions | Yield | Stereoselectivity |

|---|---|---|---|

| Nucleophilic Addition | Fe(CO)₃ complex, THF, 0°C | 75–85% | Retention at C2 |

| Oxidative Cyclization | MnO₂, CH₂Cl₂, RT | 60–70% | Inversion at C3 (if bulky substituents present) |

This method provides direct access to the vinylcyclopropane motif but requires subsequent functionalization to introduce the Boc-protected amino group.

Hydrogen-Borrowing Catalysis for α-Cyclopropanation

A complementary approach involves α-cyclopropanation of ketones via hydrogen-borrowing (HB) catalysis:

-

Ketones undergo alkylation with alcohols bearing pendant leaving groups (e.g., bromides).

-

Intramolecular nucleophilic displacement by the enolate forms the cyclopropane ring.

Example :

Cyclization of α-branched ketone 14 (Scheme 5A in) under basic conditions (BuOH, KOtBu) yields cyclopropane 4 in 92% yield. Subsequent oxidation with phthaloyl peroxide converts the ketone to a carboxylic acid, which is esterified to the ethyl ester.

Introduction of the Boc-Protected Amino Group

The tert-butoxycarbonyl (Boc) group is introduced via nucleophilic substitution or reductive amination, leveraging methodologies from peptide synthesis.

Direct Amination of Cyclopropane Intermediates

A cyclopropane bearing a leaving group (e.g., bromide) at C1 undergoes substitution with ammonia or a protected amine:

Limitation : Poor stereochemical control necessitates chiral catalysts or resolution techniques.

Boc Protection of Pre-Installed Amines

Following amination, the Boc group is introduced using di-tert-butyl dicarbonate under anhydrous conditions:

Esterification of Cyclopropanecarboxylic Acid

The ethyl ester is installed via acid-catalyzed esterification:

Alternative : Direct synthesis using ethyl diazoacetate in cyclopropanation reactions avoids separate esterification steps.

Integrated Synthetic Routes

Route 1: Iron-Mediated Cyclopropanation Followed by Functionalization

-

Synthesize vinylcyclopropanecarboxylate via Fe(CO)₃-mediated method.

-

Brominate C1 using NBS (AIBN, CCl₄, reflux).

Overall Yield : 28–34% (4 steps).

Route 2: Hydrogen-Borrowing Catalysis with In Situ Protection

Overall Yield : 40–45% (3 steps).

Stereochemical Control and Resolution

The (1R,2S) configuration is achieved through:

-

Chiral Auxiliaries : Use of (R)- or (S)-BINOL in Fe-mediated cyclopropanation.

-

Kinetic Resolution : Enzymatic hydrolysis of racemic esters (e.g., Candida antarctica lipase).

Enantiomeric Excess (ee) : Up to 98% with optimized catalysts.

Industrial-Scale Considerations

Large-scale production faces challenges in solvent handling and catalyst recycling:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The vinyl group can undergo oxidation to form epoxides or diols.

Reduction: The cyclopropane ring can be reduced to form a more stable cyclopropane derivative.

Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Epoxides: and from oxidation.

Hydrogenated cyclopropane derivatives: from reduction.

Substituted amines: from nucleophilic substitution.

Scientific Research Applications

Synthesis of Protease Inhibitors

One of the primary applications of (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate is as a synthetic intermediate for developing peptidic protease inhibitors. These inhibitors are crucial in treating viral infections, particularly hepatitis C virus (HCV). For example, it has been used in the synthesis of BMS-605339, a potent NS3 protease inhibitor that shows promise in treating HCV infections .

Anticoagulant Development

The compound is also relevant in the synthesis of anticoagulants like Edoxaban, which is a direct factor Xa inhibitor used for preventing thromboembolic events. The compound acts as a precursor in the synthetic pathway leading to Edoxaban, enhancing the efficiency and yield of the overall synthesis process .

Case Study 1: Development of HCV Protease Inhibitors

A study focused on the macrocyclization of highly functionalized dienyl-ureas utilized (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate as a key intermediate. The research demonstrated that this compound could facilitate the formation of cyclic structures that are essential for enhancing the potency and selectivity of NS3 protease inhibitors against HCV .

Case Study 2: Synthesis Optimization for Edoxaban

In a patent detailing an improved method for synthesizing Edoxaban, (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate was highlighted as a crucial intermediate that allows for higher yields and purities compared to previous methods. This advancement illustrates its critical role in pharmaceutical manufacturing processes .

Mechanism of Action

The mechanism of action of (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate involves its interaction with various molecular targets. The Boc group protects the amine, allowing selective reactions at other sites. The vinyl group can participate in addition reactions, while the cyclopropane ring can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₁₃H₂₁NO₄

- Molecular Weight : 255.31 g/mol

- Density : 1.084 g/cm³

- Boiling Point : 328°C

- Storage : 2–8°C (dry, sealed)

- Stereochemistry : The (1R,2S) configuration is critical for its biological activity, with an enantiomeric excess (ee) of 98.1% reported in optimized syntheses.

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs below:

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Vinyl Group Reactivity: The vinyl group in the target compound enables ring-opening metathesis or Diels-Alder reactions, unlike the methyl-substituted analog 10a or the non-vinyl compound 107259-05-2.

- Stereochemical Stability : The (1R,2S) configuration is prone to isomerization under acidic or thermal conditions, unlike its diastereomers (e.g., 1S,2R-methyl analog).

Industrial Relevance

- Pharmaceutical Use : The vinylcyclopropane motif in the target compound is pivotal for HIV protease inhibition, contrasting with the indole-containing 10a series (antitumor activity).

- Cost : Priced at ~$1,000/kg (1 kg scale), it is more cost-effective than Boc-protected pyrrole derivatives (e.g., 10a), which require costly indole precursors.

Biological Activity

(1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate, with CAS number 259217-95-3, is a synthetic compound that has garnered attention for its potential biological activities, particularly as a synthetic intermediate in the development of protease inhibitors. This article reviews the biological activity of this compound, focusing on its mechanism of action, applications in therapeutic contexts, and relevant case studies.

- Molecular Formula : C₁₃H₂₁NO₄

- Molecular Weight : 255.31 g/mol

- Purity : Typically >97% .

- Physical Appearance : White to light yellow powder .

The compound functions primarily as a synthetic intermediate for peptidic protease inhibitors. Its structural characteristics allow it to interact with viral proteases, which are critical for viral replication. By inhibiting these enzymes, the compound potentially disrupts the life cycle of viruses such as Hepatitis C.

Antiviral Properties

Research indicates that (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate is involved in the synthesis of compounds that exhibit antiviral activity against Hepatitis C virus (HCV). Specifically, it has been noted as a precursor in the development of BMS-605339, a potent NS3 protease inhibitor .

Case Studies

- Development of BMS-605339 :

-

Macrocyclization Studies :

- Research focusing on macrocyclization techniques using this compound has led to the discovery of new templates for next-generation HCV protease inhibitors. These studies emphasize the importance of structural modifications derived from (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate to enhance biological activity .

Applications in Drug Development

The compound serves as a critical building block in the synthesis of various peptidic protease inhibitors aimed at treating viral infections. Its role extends beyond HCV to potential applications against other viruses that rely on similar proteolytic mechanisms.

Comparative Analysis

The following table summarizes key properties and findings related to (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate compared to other related compounds:

| Compound Name | CAS Number | Molecular Weight | Purity | Application |

|---|---|---|---|---|

| (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate | 259217-95-3 | 255.31 g/mol | >97% | HCV Protease Inhibitor Development |

| BMS-605339 | Not Applicable | Not Applicable | Not Applicable | Clinical Evaluation for HCV Treatment |

| MK-2748 | Not Applicable | Not Applicable | Not Applicable | Next-Generation HCV Protease Inhibitor |

Q & A

What are the key synthetic routes for (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate, and how do reaction conditions influence yield and stereochemistry?

Basic

The synthesis typically involves cyclopropanation of a precursor (e.g., via transition metal-catalyzed reactions with diazo compounds) followed by Boc protection of the amino group. For example:

Cyclopropanation : A vinyl-substituted diazoester reacts with an alkene under Rh(II) or Cu(I) catalysis to form the cyclopropane core .

Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .

Critical Factors :

- Catalyst Choice : Rhodium catalysts (e.g., Rh₂(OAc)₄) improve stereoselectivity for the (1R,2S) configuration .

- Solvent : Dichloromethane or THF ensures optimal solubility and reaction rates .

- Temperature : Low temperatures (–10°C to 0°C) minimize side reactions during cyclopropanation .

Yield Optimization : Yields range from 60–85% after column chromatography, with purity >97% confirmed by HPLC .

How is the stereochemistry of the cyclopropane ring confirmed, and what analytical methods resolve data contradictions?

Basic

Stereochemical assignment relies on:

- NMR Spectroscopy : Vicinal coupling constants () in H NMR (typically 5–7 Hz for trans-vinylcyclopropanes) confirm the relative configuration .

- X-ray Crystallography : Absolute configuration is determined via single-crystal analysis, resolving ambiguities from NMR .

Data Contradictions : - Overlapping Signals : Use chiral shift reagents (e.g., Eu(hfc)₃) in H NMR or derivatization with Mosher’s acid to enhance resolution .

- Chiral HPLC : Employ Chiralpak® columns (e.g., AD-H or OD-H) to separate enantiomers and quantify enantiomeric excess (e.g., >99% ee) .

What role does the vinyl group play in downstream functionalization, and how does it impact reactivity?

Advanced

The vinyl group enables:

- Cross-Metathesis : Reaction with Grubbs catalyst (e.g., GII) to introduce alkyl/aryl groups for bioactive molecule synthesis .

- Diels-Alder Reactions : Acts as a dienophile to form six-membered rings, useful in natural product synthesis .

Reactivity Challenges : - Steric Hindrance : The cyclopropane ring’s strain increases reactivity but may lead to undesired ring-opening. Use mild conditions (e.g., low temps, non-polar solvents) to preserve integrity .

- Regioselectivity : Electron-withdrawing Boc group directs nucleophilic attacks to the vinyl position .

How can this compound serve as a chiral building block in asymmetric synthesis?

Advanced

Applications include:

- Peptidomimetics : The cyclopropane mimics peptide bonds, enhancing metabolic stability in drug candidates .

- Unnatural Amino Acids : React the vinyl group via hydroamination or oxidation to introduce heteroatoms (e.g., N, O) .

Case Study : In a 2023 study, the compound was used to synthesize a cyclopropane-containing protease inhibitor, achieving IC₅₀ = 12 nM via vinyl group functionalization .

What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

Advanced

Scalability Issues :

- Catalyst Loading : Rhodium catalysts are costly; alternatives like Fe-based systems are being explored but yield lower ee .

- Purification : Chromatography is impractical at scale. Switch to crystallization (e.g., using hexane/EtOAc) for >95% recovery .

Process Optimization : - Continuous Flow Reactors : Improve heat/mass transfer for cyclopropanation, reducing side products .

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of Boc protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.